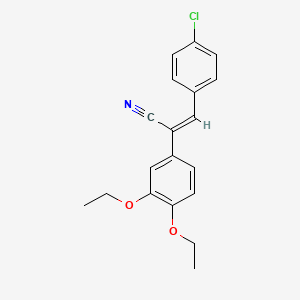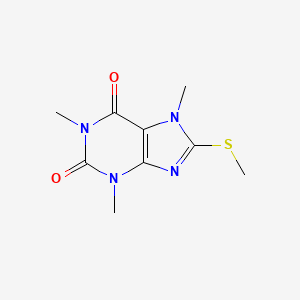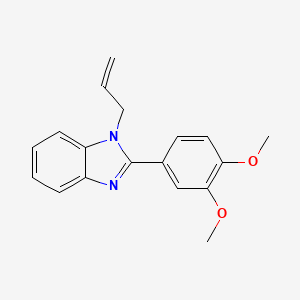![molecular formula C14H11NO4 B5870514 3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
3-[(4-hydroxybenzoyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-hydroxybenzoyl)amino]benzoic acid, commonly known as HABA, is a chemical compound that has been widely used in scientific research for many years. It is a derivative of benzoic acid and is known for its unique properties that make it suitable for various applications in the field of biochemistry and molecular biology.
科学的研究の応用
HABA has been widely used in scientific research as a chromogenic reagent for the determination of proteins and peptides. It is commonly used in the Bradford assay, which is a widely used method for protein quantification. HABA binds to proteins and forms a complex that absorbs light at 500 nm, allowing for the quantification of protein concentration in a sample. HABA has also been used as a substrate for the determination of protease activity and for the detection of protease inhibitors.
作用機序
The mechanism of action of HABA is based on its ability to bind to proteins and form a complex that absorbs light at 500 nm. The complex formation is dependent on the presence of basic amino acid residues such as lysine and arginine in the protein. The complex formation between HABA and proteins is reversible, and the complex dissociates upon the addition of a strong acid such as hydrochloric acid.
Biochemical and Physiological Effects:
HABA has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
実験室実験の利点と制限
The main advantage of using HABA in lab experiments is its high sensitivity and specificity for protein quantification. It is also a relatively inexpensive reagent that is readily available. However, HABA has some limitations, including its dependence on the presence of basic amino acid residues in the protein for complex formation. This can lead to inaccurate protein quantification in samples that have low levels of basic amino acid residues. Additionally, HABA is not suitable for the quantification of proteins in complex mixtures such as serum or tissue extracts.
将来の方向性
Future research on HABA could focus on developing new applications for the reagent in the field of biochemistry and molecular biology. One potential area of research could be the development of HABA-based assays for the detection of specific proteins or protein modifications. Additionally, research could focus on improving the sensitivity and specificity of HABA-based assays for protein quantification in complex mixtures. Further studies could also explore the potential use of HABA in drug discovery and development, particularly in the screening of protease inhibitors.
合成法
HABA can be synthesized by reacting 4-aminobenzoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields HABA as a white crystalline solid that is soluble in water and other polar solvents.
特性
IUPAC Name |
3-[(4-hydroxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-6-4-9(5-7-12)13(17)15-11-3-1-2-10(8-11)14(18)19/h1-8,16H,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFNYXSRWEAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)

![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)




![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)


![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)